molecular formula C20H19ClN4 B11216957 7-(2-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11216957
M. Wt: 350.8 g/mol
InChI Key: RPBBEQIYCMNDPV-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group and a propan-2-ylphenyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorophenyl halide and a suitable base.

    Attachment of the Propan-2-ylphenyl Group: The propan-2-ylphenyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the triazolopyrimidine core, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be facilitated by using reagents like halides, bases, and catalysts such as palladium or copper complexes.

Major Products

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted triazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. Additionally, the chlorophenyl group contributes to its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C20H19ClN4

Molecular Weight

350.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-5-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H19ClN4/c1-13(2)14-7-9-15(10-8-14)18-11-19(16-5-3-4-6-17(16)21)25-20(24-18)22-12-23-25/h3-13,19H,1-2H3,(H,22,23,24)

InChI Key

RPBBEQIYCMNDPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4Cl

Origin of Product

United States

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